molecular formula C21H17BrN2O6S2 B4289320 METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B4289320
M. Wt: 537.4 g/mol
InChI Key: ZXLSVQBXTCKCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}thio)acetyl]amino}-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole core Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, often using a brominated phenyl derivative.

    Formation of the Oxoethoxy Linker: The oxoethoxy linker is formed through an esterification reaction, typically involving an oxoacid and an alcohol.

    Thioacetylation: The thioacetyl group is introduced through a reaction with thioacetic acid or a thioester derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}thio)acetyl]amino}-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenated compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}thio)acetyl]amino}-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}thio)acetyl]amino}-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[2-[2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl]sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O6S2/c1-29-20(28)13-4-7-15-17(8-13)32-21(23-15)24-18(26)10-31-11-19(27)30-9-16(25)12-2-5-14(22)6-3-12/h2-8H,9-11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLSVQBXTCKCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 5
METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.